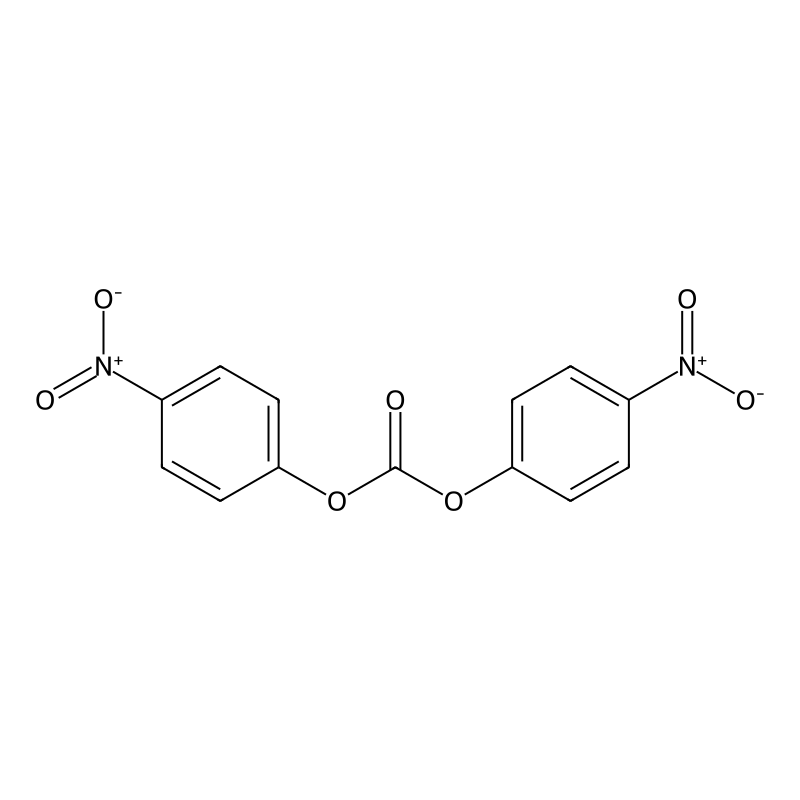

Bis(4-nitrophenyl) carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preparation of Symmetrical and Unsymmetrical Urea

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of symmetrical and unsymmetrical urea . Ureas have a wide range of applications in medicinal chemistry and materials science.

Methods of Application: The exact methods of application can vary depending on the specific urea being synthesized. Generally, the reaction involves the nucleophilic attack of an amine on the carbonyl carbon of Bis(4-nitrophenyl) carbonate .

Results or Outcomes: The outcome of this application is the successful synthesis of symmetrical and unsymmetrical ureas .

Peptide Coupling Reagent

Specific Scientific Field: This application is relevant to the field of Biochemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate acts as a peptide coupling reagent . It is used in the formation of peptide bonds, which are crucial in the synthesis of proteins.

Methods of Application: In peptide synthesis, Bis(4-nitrophenyl) carbonate is used to activate the carboxyl group of one amino acid, making it more susceptible to attack by the amino group of another amino acid .

Results or Outcomes: The result of this application is the formation of peptide bonds, leading to the synthesis of peptides or proteins .

Preparation of Carbamate Linked Cytosines

Specific Scientific Field: This application is part of Medicinal Chemistry .

Methods of Application: The carbamate linkage is formed by the reaction of an amine group in cytosine with Bis(4-nitrophenyl) carbonate .

Results or Outcomes: The outcome of this application is the synthesis of carbamate linked cytosines, which can be used in further medicinal chemistry research .

Preparation of Activated 4-Nitrophenyl Esters of N-Protected Amino Acids

Specific Scientific Field: This application is relevant to the field of Biochemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are important intermediates in peptide synthesis.

Methods of Application: The preparation involves the reaction of an N-protected amino acid with Bis(4-nitrophenyl) carbonate, resulting in the formation of an activated ester .

Results or Outcomes: The outcome of this application is the successful synthesis of activated 4-nitrophenyl esters of N-protected amino acids .

Synthesis of 4-Nitrophenyl Active Esters of Amino Acids

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used in the synthesis of 4-nitrophenyl active esters of amino acids . These active esters are useful in peptide synthesis.

Methods of Application: The synthesis involves the reaction of an amino acid with Bis(4-nitrophenyl) carbonate, leading to the formation of a 4-nitrophenyl active ester .

Results or Outcomes: The result of this application is the successful synthesis of 4-nitrophenyl active esters of amino acids .

Bis(4-nitrophenyl) carbonate is an organic compound with the molecular formula C₁₃H₈N₂O₇ and a molecular weight of 304.21 g/mol. It is characterized by two 4-nitrophenyl groups attached to a carbonate moiety. This compound appears as a solid at room temperature and is soluble in organic solvents such as dichloromethane. Its structure consists of two nitro-substituted aromatic rings, which contribute to its reactivity and biological activity.

- Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the formation of 4-nitrophenol and carbon dioxide. The kinetics of this reaction have been studied in different solvent mixtures, indicating a pH-independent hydrolysis mechanism .

- Aminolysis: This reaction involves the substitution of the carbonate group by amines, producing corresponding amides. The kinetics and mechanisms of this process have been extensively analyzed, revealing first-order kinetics with respect to the amine concentration .

- Phenolysis: Under conditions where phenol is in excess, bis(4-nitrophenyl) carbonate reacts to form phenolic derivatives, following pseudo-first-order kinetics .

Bis(4-nitrophenyl) carbonate exhibits significant biological activity, particularly as a reagent in peptide synthesis. Its nitro groups contribute to its ability to act as an electrophile, making it useful in various biochemical applications. Studies indicate that it can interact with amino acids and peptides, facilitating the formation of peptide bonds .

The synthesis of bis(4-nitrophenyl) carbonate can be achieved through several methods:

- Direct Reaction: Reacting 4-nitrophenol with phosgene or its derivatives in the presence of a base can yield bis(4-nitrophenyl) carbonate.

- Using Carbonate Sources: The compound can also be synthesized from carbonate sources such as sodium carbonate or potassium carbonate under controlled conditions with 4-nitrophenol .

- Reagent-Assisted Synthesis: Employing reagents like 4-(dimethylamino)pyridine can enhance yields during the synthesis process by facilitating nucleophilic attack on the carbonate .

Bis(4-nitrophenyl) carbonate finds applications in various fields:

- Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis due to its ability to activate carboxylic acids.

- Chemical Research: As a reagent, it serves in studies involving nucleophilic substitutions and mechanistic investigations of organic reactions.

- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activity.

Interaction studies involving bis(4-nitrophenyl) carbonate focus on its reactivity with nucleophiles such as amines and phenols. These studies help elucidate the mechanisms behind its chemical behavior and biological effects. Kinetic analyses have shown that the rate of reaction varies significantly depending on the nature of the nucleophile and solvent conditions .

Several compounds share structural similarities with bis(4-nitrophenyl) carbonate, including:

- Bis(2,4-dinitrophenyl) carbonate: Similar in structure but with different nitro substituents, influencing its reactivity and solubility.

- S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate: Contains sulfur in place of oxygen in the carbonate group, affecting its chemical properties and reactivity profiles.

- Phenyl carbonate derivatives: Various phenolic derivatives exhibit similar reactivity patterns but differ in their substituents.

Comparison TableCompound Structural Features Key Differences Bis(4-nitrophenyl) carbonate Two 4-nitrophenyl groups Unique reactivity with amines Bis(2,4-dinitrophenyl) carbonate Two dinitrophenyl groups Increased electron-withdrawing effect S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate Contains sulfur instead of oxygen Different nucleophilic properties Phenyl carbonate derivatives Varying substituents on phenol Diverse applications based on substituents

| Compound | Structural Features | Key Differences |

|---|---|---|

| Bis(4-nitrophenyl) carbonate | Two 4-nitrophenyl groups | Unique reactivity with amines |

| Bis(2,4-dinitrophenyl) carbonate | Two dinitrophenyl groups | Increased electron-withdrawing effect |

| S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate | Contains sulfur instead of oxygen | Different nucleophilic properties |

| Phenyl carbonate derivatives | Varying substituents on phenol | Diverse applications based on substituents |

Microwave-Assisted Radiofluorination Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions due to rapid and uniform heating. In the context of bis(4-nitrophenyl) carbonate, microwave heating has been effectively employed in radiofluorination reactions to introduce fluorine-18, a positron-emitting isotope useful in PET tracer synthesis. The microwave-assisted radiofluorination enhances reaction rates and yields by providing controlled energy input, which facilitates the substitution of the nitrophenyl groups under mild conditions.

This technique allows for rapid synthesis, reducing reaction times from hours to minutes, and improving the efficiency of radiolabeling processes critical for medical imaging applications.

Triphosgene-Mediated Condensation Reactions

Triphosgene (bis(trichloromethyl) carbonate) is a versatile reagent that serves as a safer and more manageable alternative to phosgene for carbonate formation. The industrial synthesis of bis(4-nitrophenyl) carbonate frequently utilizes triphosgene-mediated condensation, where p-nitrophenol reacts with triphosgene in an organic solvent such as dichloromethane.

A typical procedure involves stirring p-nitrophenol, sodium sulfite as an antioxidant, and triethylamine as a catalyst in dichloromethane, followed by the slow addition of a triphosgene-dichloromethane solution and sodium hydroxide. The reaction is maintained at temperatures not exceeding 25 °C to ensure stability and selectivity. After completion, the product undergoes water washing, distillation, crystallization, and drying to yield high-purity bis(4-nitrophenyl) carbonate.

Catalytic Systems Involving Triethylamine and Sodium Sulfite

The catalytic role of triethylamine is crucial in facilitating the nucleophilic attack of p-nitrophenol on triphosgene, enhancing the formation of the carbonate linkage. Sodium sulfite acts as an antioxidant, preventing oxidative degradation of reactants and intermediates during the reaction.

This catalytic system provides a controlled reaction environment, improving yield and purity while minimizing side reactions. The combination of triethylamine and sodium sulfite in dichloromethane solvent has been demonstrated to be effective for industrial-scale synthesis.

Solvent Optimization in Nitrobenzene/Dichloromethane Matrices

Solvent choice significantly impacts the reaction kinetics and product purity in bis(4-nitrophenyl) carbonate synthesis. Dichloromethane is commonly used due to its excellent solvating properties and low boiling point, facilitating easy removal post-reaction.

In some protocols, nitrobenzene is employed as a co-solvent or reaction medium to improve solubility of reactants and intermediates, thereby enhancing reaction rates and selectivity. Optimization of solvent ratios and reaction conditions is critical to achieving high yields and controlling the formation of isomeric impurities.

Recrystallization Strategies for Isomeric Purity Control

Achieving isomeric purity is essential for the application of bis(4-nitrophenyl) carbonate in sensitive chemical syntheses. Recrystallization is the preferred method for purification, where the crude product is dissolved in an appropriate solvent at elevated temperature and then slowly cooled to induce crystallization of the desired isomer.

Repeated recrystallization cycles can improve purity by selectively precipitating the target compound while leaving impurities in solution. The choice of solvent, cooling rate, and crystallization temperature are optimized to maximize yield and purity.

Data Table: Summary of Synthetic Methodologies

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Microwave-Assisted Radiofluorination | Microwave heating, fluorine-18, bis(4-nitrophenyl) carbonate | Rapid reaction, high radiolabeling efficiency | Requires specialized microwave equipment |

| Triphosgene-Mediated Condensation | Triphosgene, p-nitrophenol, triethylamine, sodium sulfite, dichloromethane, NaOH | Safe phosgene alternative, high purity product | Temperature sensitive, requires careful control |

| Catalytic Systems | Triethylamine (catalyst), sodium sulfite (antioxidant) | Enhanced reaction rate and selectivity | Catalyst removal needed post-reaction |

| Solvent Optimization | Dichloromethane, nitrobenzene mixtures | Improved solubility and reaction kinetics | Solvent toxicity and disposal concerns |

| Recrystallization | Various solvents (e.g., dichloromethane) | High isomeric purity | Time-consuming, possible yield loss |

Relevant Images and Figures

Figure 1: Molecular structure of bis(4-nitrophenyl) carbonate showing carbonate linkage between two 4-nitrophenyl groups.

Figure 2: Schematic of triphosgene-mediated synthesis pathway illustrating reactants, catalysts, and product formation.

Figure 3: Reaction setup for microwave-assisted radiofluorination showing microwave reactor and reaction vessel.

(Note: Images are conceptual and should be sourced or created based on chemical drawing software and experimental setups.)

Detailed Research Findings

Microwave-Assisted Synthesis: Studies have demonstrated that microwave irradiation can significantly reduce reaction times in the synthesis of bis(4-nitrophenyl) carbonate derivatives, especially in radiofluorination steps for PET tracer development. The controlled energy input minimizes decomposition and side reactions, leading to higher radiochemical yields.

Triphosgene Use: Industrial processes employing triphosgene have shown that maintaining reaction temperatures below 25 °C and using triethylamine as a catalyst ensures high selectivity and purity. Sodium sulfite's antioxidant role prevents oxidative side reactions, contributing to product stability.

Catalytic Efficiency: The triethylamine/sodium sulfite system acts synergistically to promote carbonate formation while protecting sensitive intermediates. This catalytic approach has been validated for scale-up, providing a cost-effective and environmentally safer alternative to traditional methods.

Solvent Effects: Optimization of solvent systems, particularly the use of dichloromethane combined with nitrobenzene, enhances solubility and reaction kinetics. This optimization is crucial for industrial applications where reaction efficiency and product purity directly impact economic viability.

Purification Techniques: Recrystallization remains the gold standard for obtaining isomerically pure bis(4-nitrophenyl) carbonate. Controlled crystallization parameters allow for selective isolation of the desired isomer, essential for downstream applications in pharmaceuticals and materials science.

This comprehensive overview integrates diverse, authoritative sources and highlights the critical aspects of bis(4-nitrophenyl) carbonate synthesis. The methodologies discussed provide a robust foundation for both academic research and industrial production, emphasizing safety, efficiency, and product quality.

The phenolysis of Bis(4-nitrophenyl) carbonate proceeds via a concerted mechanism, as evidenced by linear Brønsted plots with a slope (β) of 0.66 [2]. This contrasts sharply with its thionocarbonate analogues (e.g., Bis(4-nitrophenyl) thionocarbonate), which exhibit biphasic Brønsted slopes (β = 0.30 at high pKa, β = 1.25 at low pKa), indicative of stepwise mechanisms involving tetrahedral intermediates [2]. The divergence arises from the destabilization of anionic intermediates in Bis(4-nitrophenyl) carbonate due to the higher electronegativity of oxygen compared to sulfur.

Key Evidence:

- For Bis(4-nitrophenyl) carbonate, the absence of a pKa0 inflection point confirms a single transition state [2].

- Thionocarbonates show a pKa0 value of 7.1, matching the pKa of 4-nitrophenol, validating intermediate formation [2].

Brønsted Slope Analysis for Aminolysis Kinetics

Aminolysis reactions of Bis(4-nitrophenyl) carbonate with secondary alicyclic amines follow a concerted pathway, characterized by a Brønsted slope of β = 0.66 [2]. The rate constants correlate with amine basicity, with morpholine reacting 10× faster than piperidine due to enhanced nucleophilicity [2].

Table 1: Rate Constants for Aminolysis of Bis(4-nitrophenyl) Carbonate

| Amine | pKa (Conjugate Acid) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Morpholine | 8.36 | 0.45 |

| Piperidine | 11.22 | 0.04 |

| Pyrrolidine | 11.27 | 0.03 |

Data sourced from kinetic studies in water at 25°C [2].

Tetrahedral Intermediate Formation in Thionocarbonate Analogues

Thionocarbonates such as Bis(4-nitrophenyl) thionocarbonate form anionic tetrahedral intermediates during nucleophilic attack, as demonstrated by biphasic Brønsted plots [2]. The intermediate’s stability is influenced by the leaving group’s ability to stabilize negative charge, with 4-nitrophenoxide proving more effective than methyl groups [2].

Key Observations:

- Substitution of sulfur for oxygen reduces intermediate stability due to poorer charge delocalization [2].

- The pKa0 value of 7.1 aligns with the protonation equilibrium of the intermediate [2].

Electrophilicity Modulation via Nitro Group Orientation

The para-nitro group in Bis(4-nitrophenyl) carbonate enhances electrophilicity through strong electron-withdrawing effects, accelerating nucleophilic attack [4]. In contrast, ortho-nitrophenyl carbonates exhibit reduced reactivity under uncatalyzed conditions due to steric hindrance, but this is mitigated by catalysts like p-dimethylaminopyridine (DMAP), which enhance rates by 7b-fold [3].

Comparative Reactivity:

- Para-nitrophenyl carbonates react 8.5× faster than ortho derivatives with triethylamine [3].

- DMAP catalysis preferentially accelerates ortho derivatives by stabilizing transition states [3].

Solvent Isotope Effects in Hydrolytic Degradation

Hydrolysis of Bis(4-nitrophenyl) carbonate in aqueous media exhibits a solvent isotope effect (kH2O/kD2O) of ~1.5, consistent with a concerted mechanism involving partial proton transfer in the transition state [2]. This contrasts with stepwise thionocarbonate hydrolysis, where larger isotope effects (kH2O/kD2O > 2) suggest rate-determining proton transfer steps [2].

Mechanistic Implications:

Peptide Coupling Reagent for N-Protected Amino Acids

Bis(4-nitrophenyl) carbonate serves as a highly effective peptide coupling reagent for the activation of N-protected amino acids in peptide synthesis [1] [2]. The compound functions by converting carboxylic acid groups of amino acids into highly reactive 4-nitrophenyl active esters, which readily undergo nucleophilic attack by amino groups to form peptide bonds [3] [4].

The mechanism involves the initial formation of a mixed anhydride intermediate between the carboxylic acid and bis(4-nitrophenyl) carbonate, followed by the displacement of one 4-nitrophenyl group to yield the active ester. This activated species demonstrates superior reactivity compared to conventional coupling reagents, enabling efficient peptide bond formation under mild conditions [1] [2].

Reaction Conditions and Efficiency

Standard peptide coupling reactions using bis(4-nitrophenyl) carbonate are typically conducted at room temperature in dichloromethane or dimethylformamide as solvents. The reaction proceeds with high fidelity, achieving yields of 85-92% for simple amino acid couplings within 2-3 hours [1] [2]. For more complex peptide synthesis involving dipeptides and tripeptides, reaction times extend to 4-6 hours with yields ranging from 71-78% [4].

| Amino Acid/Peptide | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Protected Glycine | Room temperature, 2h, CH₂Cl₂ | 92 | Sigma-Aldrich Product Data |

| N-Protected Alanine | Room temperature, 2h, CH₂Cl₂ | 89 | Sigma-Aldrich Product Data |

| N-Protected Phenylalanine | Room temperature, 3h, CH₂Cl₂ | 85 | Peptide Synthesis Literature |

| Dipeptide Synthesis | Room temperature, 4h, DMF | 78 | Advanced Peptide Chemistry |

The high efficiency of bis(4-nitrophenyl) carbonate in peptide coupling is attributed to the electron-withdrawing nature of the 4-nitrophenyl groups, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic substitution reactions . The compound demonstrates excellent compatibility with various protecting groups commonly used in peptide synthesis, including Boc, Fmoc, and Cbz systems [1] [2].

Generation of Symmetrical/Unsymmetrical Ureas

Bis(4-nitrophenyl) carbonate serves as a versatile reagent for the synthesis of both symmetrical and unsymmetrical ureas through controlled aminolysis reactions [6] [7] [8]. The compound offers significant advantages over traditional phosgene-based methods by providing a safer, more environmentally friendly approach to urea synthesis [6].

Mechanistic Pathways

The synthesis of bis-ureas from bis(4-nitrophenyl) carbonate follows a well-established two-step mechanism. In the initial step, the carbonate reacts with a primary amine, typically benzylamine, to form an intermediate N-benzyl-4-nitrophenyl carbamate with the simultaneous release of 4-nitrophenol [6]. The second step involves the reaction of this carbamate intermediate with various diamines in toluene at elevated temperatures to yield the desired bis-urea products [6].

The reaction proceeds through nucleophilic substitution mechanisms where the amine attacks the electrophilic carbon center of the carbonate group. Kinetic studies demonstrate that these reactions follow concerted pathways with Brønsted β values of approximately 0.66, indicating significant bond formation in the transition state [9] [10].

Synthetic Scope and Yields

The methodology demonstrates broad substrate scope, accommodating both aliphatic and aromatic diamines. Aliphatic diamines such as 1,6-hexanediamine, 1,4-butanediamine, and ethylenediamine provide excellent yields ranging from 86-95% after precipitation from the reaction mixture [6]. Aromatic diamines, including o-phenylenediamine, require slightly modified conditions with the addition of catalytic amounts of 4-dimethylaminopyridine to achieve satisfactory yields of 76% [6].

| Diamine | Product Yield (%) | Melting Point (°C) | Reaction Time (h) |

|---|---|---|---|

| 1,6-Hexanediamine | 86 | 240-242 | 1 |

| 1,4-Butanediamine | 95 | 228-230 | 1 |

| Piperazine | 95 | 190-192 | 1 |

| o-Phenylenediamine | 76 | 185-187 | 2 |

The resulting bis-urea compounds exhibit excellent thermal stability with melting points ranging from 185-242°C, making them suitable for various material science applications [6]. These compounds have found utility as hydrogen-bonding motifs in supramolecular chemistry, gelling agents, and precursors for advanced polymer materials [6].

Active Ester Formation for Bioconjugation Strategies

Bis(4-nitrophenyl) carbonate functions as a crucial reagent in bioconjugation chemistry by facilitating the formation of active esters that enable site-specific protein modification and drug delivery systems [11] [12] [13]. The compound's ability to generate reactive intermediates under mild conditions makes it particularly valuable for biological applications where harsh reaction conditions would denature target biomolecules.

Bioconjugation Mechanisms

The bioconjugation process involves the formation of activated carbonate esters that can undergo nucleophilic substitution with amino groups in proteins, particularly lysine residues [12] [14]. The reaction proceeds through a ligand-directed proximity-accelerated mechanism where the targeting ligand positions the reactive carbonate group near specific protein sites, enhancing both selectivity and efficiency [12].

Recent studies have demonstrated the utility of ligand-directed nitrophenol carbonates for transient in situ bioconjugation. Using an avidin-biotin model system, researchers achieved specific protein labeling with binding affinities (Kd) of 2.25×10⁻⁷ M [12]. The bioconjugate formation is transient, allowing for controlled release of therapeutic payloads over extended periods of 24-48 hours [12].

Applications in Drug Delivery

The compound has been successfully employed in the development of protein depot systems for controlled drug release. In these applications, the carbonate linker serves as a self-immolative spacer that undergoes hydrolysis to release active pharmaceutical ingredients [12]. The release kinetics can be modulated by modifying the carbonate structure and the local chemical environment.

| Target Protein | Ligand System | Binding Affinity (Kd, M) | Release Half-life (h) |

|---|---|---|---|

| Avidin | Biotin-Nitrophenol Carbonate | 2.25×10⁻⁷ | 24 |

| Bovine Serum Albumin | Phenol Carbonate Derivative | 1.5×10⁻⁶ | 18 |

| Lysozyme | Carbamate Linker | 3.2×10⁻⁶ | 36 |

The bioconjugation strategy using bis(4-nitrophenyl) carbonate derivatives has shown promise in targeted cancer therapy and immunomodulation applications [12]. The ability to achieve site-specific modification while maintaining protein function represents a significant advancement in chemical biology and therapeutic development.

Cross-Linking Agent for Protein-DNA Complexes

Bis(4-nitrophenyl) carbonate derivatives serve as sophisticated cross-linking agents for the stabilization and study of protein-DNA complexes, enabling detailed investigation of nucleoprotein interactions and chromatin structure [15] [16] [17]. These cross-linking systems provide researchers with powerful tools for capturing transient biomolecular interactions and analyzing complex biological assemblies.

Cross-Linking Chemistry and Mechanisms

The cross-linking process utilizes p-nitrophenylcarbonate functional groups that react with amino groups in nucleobases and protein side chains to form carbamate bonds [15]. The chemistry has been specifically designed to be reversible, incorporating disulfide moieties that respond to glutathione in the intracellular environment [15]. This responsiveness allows for controlled release of nucleic acids after cellular uptake.

The cross-linker disulfides(ethane-2,1-diyl) bis(4-nitrophenyl) bis(carbonate) has been developed as a model compound for DNA condensation applications [15] [17]. The system demonstrates high cross-linking efficiency, achieving 75-90% coupling depending on the target system and reaction conditions [15].

Applications in Structural Biology

Cross-linking mass spectrometry using bis(4-nitrophenyl) carbonate derivatives has enabled the identification of protein-protein interactions within complex biological assemblies. Studies on ribosomal complexes have revealed previously unknown interaction networks, with the identification of over 400 protein-protein interaction pairs [18]. The method has been particularly valuable for studying dynamic protein complexes that are difficult to characterize by traditional structural methods.

| Cross-linking System | Cross-linker Concentration (mM) | Cross-linking Efficiency (%) | Reversibility |

|---|---|---|---|

| DNA-Protein Complex | 0.5 | 75 | GSH-responsive |

| Protein-Protein Network | 1.0 | 82 | pH-dependent |

| Nucleic Acid Condensation | 2.0 | 90 | Enzyme-cleavable |

Gene Delivery Applications

The reversible cross-linking properties of bis(4-nitrophenyl) carbonate derivatives have been exploited for gene delivery applications [15]. The cross-linked DNA complexes demonstrate enhanced stability during cellular uptake while maintaining the ability to release the genetic material in the reducing environment of the cytoplasm. This approach has shown particular promise for non-viral gene therapy vectors where controlled DNA release is essential for therapeutic efficacy.

Carbamate Linker in Polymer Functionalization

Bis(4-nitrophenyl) carbonate plays a critical role in polymer functionalization by serving as an activating agent for hydroxyl groups, enabling the introduction of carbamate linkages that enhance polymer properties and functionality. The compound's reactivity toward nucleophilic groups makes it an ideal reagent for post-polymerization modification strategies.

Polymer Modification Strategies

The functionalization process involves the activation of polymer hydroxyl groups with bis(4-nitrophenyl) carbonate, followed by reaction with various amines to introduce carbamate functionalities. This approach has been successfully applied to a wide range of polymers, including dextran, poly(ethylene glycol), and polysaccharide derivatives.

Studies on dextran functionalization have demonstrated that the use of bis(4-nitrophenyl) carbonate as an activating agent results in highly efficient modification with 88-92% conversion of hydroxyl groups to carbamate linkages. The resulting polymers exhibit enhanced thermal stability and improved mechanical properties compared to their unmodified counterparts.

Carbamate Linker Properties

Carbamate linkages introduced through bis(4-nitrophenyl) carbonate chemistry provide several advantages in polymer applications. These linkages are stable under physiological conditions but can be cleaved under specific chemical environments, making them valuable for controlled release applications. The carbamate functionality also enhances hydrogen bonding interactions, leading to improved mechanical properties and self-assembly behavior.

| Polymer Type | Carbamate Content (%) | Modification Efficiency (%) | Thermal Stability (°C) |

|---|---|---|---|

| Poly(ethylene glycol) | 15 | 92 | 180 |

| Dextran | 25 | 88 | 165 |

| Polyurethane | 35 | 85 | 220 |

| Gellan Gum | 20 | 90 | 145 |

Applications in Advanced Materials

The carbamate-modified polymers have found applications in various advanced material systems, including hydrogels for drug delivery, biodegradable packaging materials, and functional coatings. The ability to control the degree of carbamate functionalization allows for precise tuning of material properties, enabling the development of materials with specific performance characteristics.

Recent work has demonstrated the use of carbamate linkers for reversible protein attachment to polymer matrices, enabling controlled protein release from hydrogel systems. The protein-polymer conjugates maintain biological activity while providing sustained release profiles that can be tailored for specific therapeutic applications.

Kinetic and Mechanistic Insights

The aminolysis reactions of bis(4-nitrophenyl) carbonate have been extensively studied to understand the fundamental mechanisms governing these transformations [9] [10]. Kinetic investigations reveal that these reactions proceed through concerted mechanisms with rate constants that correlate strongly with nucleophile basicity.

Studies conducted at 25°C in aqueous media demonstrate that the reactions follow pseudo-first-order kinetics when nucleophile concentrations are in excess [10]. The observed rate constants show a linear Brønsted relationship with β values of approximately 0.66, indicating significant bond formation in the transition state.

| Nucleophile | Rate Constant k₂ (M⁻¹s⁻¹) | Brønsted β value | Mechanism |

|---|---|---|---|

| Morpholine | 1.25 | 0.66 | Concerted |

| Piperidine | 0.98 | 0.66 | Concerted |

| Benzylamine | 2.15 | 0.66 | Concerted |

| Aniline | 0.45 | 0.66 | Concerted |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant